1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-2-carbaldehyde
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Overview
Description
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a cyclopropylmethyl group attached to the nitrogen atom of the tetrahydroquinoline ring, and an aldehyde group at the second position of the ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be achieved through several routes:
Cyclopropanation Reactions: Cyclopropylmethyl groups can be introduced via cyclopropanation reactions involving cyclopropylmethyl carbenium ions.
Aldehyde Introduction: The aldehyde group can be introduced through oxidation reactions of corresponding alcohols or by formylation reactions.
Industrial Production: Industrial synthesis often involves multi-step processes starting from readily available precursors, utilizing catalysts and optimized reaction conditions to achieve high yields.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions:
Scientific Research Applications
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be compared with other similar compounds:
Cyclopropylmethyl Derivatives: Compounds like cyclopropylmethylamine and cyclopropylmethyl ketone share similar structural features but differ in their functional groups and reactivity.
Tetrahydroquinoline Derivatives: Other tetrahydroquinoline derivatives, such as 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, exhibit different chemical properties and applications.
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3,4-dihydro-2H-quinoline-2-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c16-10-13-8-7-12-3-1-2-4-14(12)15(13)9-11-5-6-11/h1-4,10-11,13H,5-9H2 |
InChI Key |
WXIAICGEGBUAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(CCC3=CC=CC=C32)C=O |
Origin of Product |
United States |
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